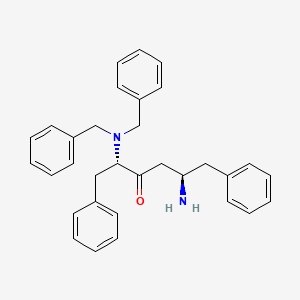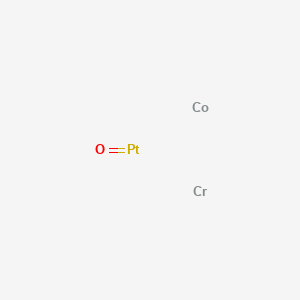
Chromium;cobalt;oxoplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium;cobalt;oxoplatinum is a complex compound that combines the unique properties of chromium, cobalt, and platinum. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, cobalt for its magnetic properties and high-temperature stability, and platinum for its catalytic properties and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chromium;cobalt;oxoplatinum typically involves the co-precipitation method, where solutions containing chromium, cobalt, and platinum salts are mixed under controlled conditions to form the desired compound. The reaction conditions, such as pH, temperature, and concentration of reactants, are carefully optimized to ensure the formation of a homogeneous product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as selective laser melting and laser engineered net shaping. These methods allow for precise control over the composition and structure of the compound, making it suitable for high-performance applications .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium;cobalt;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in redox reactions where chromium and cobalt change their oxidation states, and platinum acts as a catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation reactions may yield oxides of chromium and cobalt, while reduction reactions may produce metallic forms of these elements .
Wissenschaftliche Forschungsanwendungen
Chromium;cobalt;oxoplatinum has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . In industry, it is used in the production of high-performance materials, such as superalloys and coatings, due to its excellent mechanical and chemical properties .
Wirkmechanismus
The mechanism of action of chromium;cobalt;oxoplatinum involves its interaction with molecular targets and pathways within cells. For example, in its role as an anticancer agent, it can induce apoptosis by disrupting DNA replication and transcription, leading to cell death . The compound’s catalytic properties are attributed to the presence of platinum, which facilitates electron transfer reactions and enhances the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Chromium;cobalt;oxoplatinum can be compared with other similar compounds, such as cobalt-chromium alloys and platinum-based catalysts. While cobalt-chromium alloys are known for their mechanical strength and corrosion resistance, the addition of platinum in this compound enhances its catalytic properties and makes it suitable for a broader range of applications . Other similar compounds include chromium(III) oxide and cobalt(II) oxide, which have distinct properties but lack the combined benefits of the three elements present in this compound .
Conclusion
This compound is a versatile compound with unique properties derived from its constituent elements Its synthesis, chemical reactivity, and wide range of applications make it a valuable material in various fields of science and industry
Eigenschaften
CAS-Nummer |
189817-15-0 |
|---|---|
Molekularformel |
CoCrOPt |
Molekulargewicht |
322.01 g/mol |
IUPAC-Name |
chromium;cobalt;oxoplatinum |
InChI |
InChI=1S/Co.Cr.O.Pt |
InChI-Schlüssel |
IOKOVYQTEHFVRF-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pt].[Cr].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


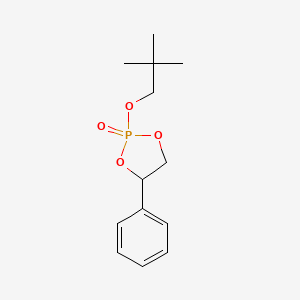
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
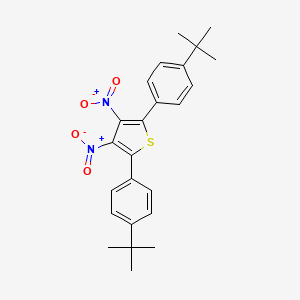
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
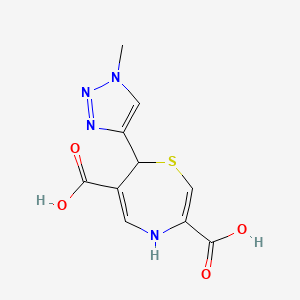
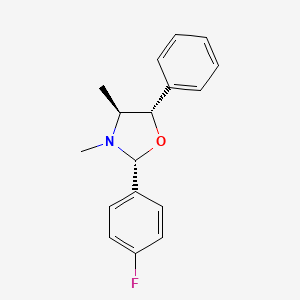

![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
